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Compound of Interest

Compound Name: (S)-3-hydroxypiperidin-2-one

Cat. No.: B1312134

(S)-3-Hydroxypiperidin-2-one: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of (S)-3-hydroxypiperidin-2-one, a chiral
heterocyclic compound of interest in medicinal chemistry and drug discovery. This document
covers its chemical identity, synthesis methodologies, and a summary of the known biological
activities of related piperidinone derivatives, offering valuable insights for researchers in the
field.

Core Chemical Information

(S)-3-hydroxypiperidin-2-one is a chiral lactam with the chemical formula CsHoaNOz and a
molecular weight of 115.13 g/mol .[1] Its unique structural features, including a stereocenter
and a hydrophilic functional group, make it an attractive building block for the synthesis of more
complex molecules with potential therapeutic applications.

Chemical Identifiers

For unambiguous identification and database searching, the following identifiers are associated
with (S)-3-hydroxypiperidin-2-one:
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Identifier Value

CAS Number 74954-71-5[1]

Molecular Formula CsHaNO2[1]

Molecular Weight 115.13 g/mol [1]

IUPAC Name (3S)-3-hydroxypiperidin-2-one

Synonyms (S)-3-hydroxy-2-piperidone, (3S)-3-Hydroxy-2-

piperidinone[1]

Physicochemical Properties

Property Value

Melting Point 144-146 °C
Storage Temperature 2-8 °C[1]
Appearance Off-white powder[1]

Synthesis and Experimental Protocols

The enantioselective synthesis of (S)-3-hydroxypiperidin-2-one is crucial for its application in
chiral drug development. While direct synthesis protocols are not extensively detailed in
publicly available literature, its preparation can be inferred from the synthesis of its key
precursor, (S)-3-hydroxypiperidine, followed by an oxidation/lactamization step.

Synthesis of the Precursor: (S)-3-Hydroxypiperidine

Two primary routes for the enantioselective synthesis of (S)-3-hydroxypiperidine and its
protected derivatives have been described: chemical resolution and enzymatic methods.

1. Chemical Synthesis and Resolution:

A common approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-
hydroxypiperidine. The racemic mixture is then resolved using a chiral resolving agent, such as
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D-pyroglutamic acid, to isolate the desired (S)-enantiomer. The resulting diastereomeric salt
can be separated, and the (S)-3-hydroxypiperidine is subsequently liberated.[2]

Experimental Protocol: Synthesis of Racemic 3-Hydroxypiperidine[2]

Reaction: Hydrogenation of 3-hydroxypyridine.

Catalyst: 5% Rhodium on Carbon (Rh/C).

Solvent: Water.

Conditions: Hydrogen pressure of 5 MPa at 90 °C for 48 hours.

Work-up: After cooling and filtration to remove the catalyst, the filtrate is concentrated under
reduced pressure. The residue is then distilled under vacuum to yield 3-hydroxypiperidine.

2. Enzymatic Synthesis:

Enzymatic methods offer a highly stereoselective route to chiral alcohols. The synthesis of (S)-
N-Boc-3-hydroxypiperidine, a protected precursor, can be achieved through the asymmetric
reduction of N-Boc-3-piperidone using ketoreductases or whole-cell biocatalysts like E. coli
expressing both a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[3][4]

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone[3]

Enzymes: Co-expressed ketoreductase and glucose dehydrogenase in E. coli.

e Substrate: N-Boc-3-piperidone.

o Cofactor: NADP*.

» Reaction Buffer: 100 mmol-L~* PBS buffer (pH 6.5).

e Temperature: 35 °C.

e Reaction Time: 24 hours.

e Outcome: High conversion (>99%) to (S)-N-Boc-3-hydroxypiperidine with high optical purity.
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Final Step: Oxidation to (S)-3-Hydroxypiperidin-2-one

The conversion of (S)-3-hydroxypiperidine to (S)-3-hydroxypiperidin-2-one involves the
selective oxidation of the secondary amine to a lactam. This transformation can be
conceptually represented as follows:

(S)-3-Hydroxypiperidine Oxidation / Lactamization »| (S)-3-Hydroxypiperidin-2-one

Click to download full resolution via product page
Caption: Conceptual pathway for the synthesis of the target compound.

While specific reagents for this step are not detailed in the available literature for this exact
substrate, general methods for the oxidation of cyclic amines to lactams could be applicable.

Potential Biological Activity and Therapeutic
Relevance

Although no specific biological activity or signaling pathway involvement has been reported for
(S)-3-hydroxypiperidin-2-one itself, the broader class of piperidine and piperidin-2-one
derivatives has shown significant pharmacological potential in various therapeutic areas.

Anti-inflammatory and Cytotoxic Properties

Derivatives of piperidin-2-one have been investigated for their anti-inflammatory and cytotoxic
activities. For example, certain 2-piperidone derivatives have been shown to inhibit the
production of pro-inflammatory cytokines such as TNF-a, IL-1f3, and IL-6. Some compounds
have also demonstrated neuroprotective effects by preventing neuronal cell death mediated by
microglia activation. Furthermore, various piperidin-2-one analogs have been synthesized and
evaluated for their cytotoxic effects against different cancer cell lines.

Alzheimer's Disease Research

A series of novel 2-piperidone derivatives have been designed and evaluated as potential
agents for the treatment of Alzheimer's disease. These compounds have shown the ability to
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inhibit the self-aggregation of 3-amyloid (AB) peptides, a key pathological hallmark of the
disease.

The diverse biological activities observed in related piperidinone structures suggest that (S)-3-
hydroxypiperidin-2-one could serve as a valuable scaffold for the development of novel
therapeutic agents. Further research is warranted to explore its specific biological targets and
pharmacological profile.

Conclusion

(S)-3-hydroxypiperidin-2-one is a chiral molecule with potential applications in drug discovery.
While detailed protocols for its direct synthesis and specific biological activities are yet to be
fully elucidated in the public domain, this guide provides a comprehensive overview of its
chemical properties, established synthetic routes for its precursors, and the promising
therapeutic potential of the broader piperidin-2-one chemical class. This information serves as
a valuable resource for researchers and scientists working on the development of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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